molecular formula C9H13NO2S B183867 N-(2-methylphenyl)ethanesulfonamide CAS No. 57616-26-9

N-(2-methylphenyl)ethanesulfonamide

Cat. No. B183867
CAS RN: 57616-26-9
M. Wt: 199.27 g/mol
InChI Key: CTMSXFKIGWNXAC-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)ethanesulfonamide, also known as MESNA, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-containing compound that has the ability to protect cells from oxidative damage and to detoxify harmful compounds.

Mechanism Of Action

N-(2-methylphenyl)ethanesulfonamide acts as a sulfhydryl-containing compound that can donate electrons to reduce reactive oxygen species (ROS) and other harmful compounds. It can also bind to toxic metabolites and prevent them from damaging cells. Additionally, it can enhance the activity of antioxidant enzymes such as glutathione peroxidase and catalase.

Biochemical And Physiological Effects

N-(2-methylphenyl)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. It has also been shown to have neuroprotective effects and to improve liver function.

Advantages And Limitations For Lab Experiments

N-(2-methylphenyl)ethanesulfonamide has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, it has some limitations. It can interact with other compounds in the experimental system, which can affect the results. It can also have variable effects depending on the cell type or tissue being studied.

Future Directions

There are several future directions for the use of N-(2-methylphenyl)ethanesulfonamide in scientific research. It could be used in the development of new therapies for cancer, neurodegenerative diseases, and liver diseases. It could also be used in the synthesis of nanoparticles with specific properties. Additionally, further studies could be conducted to investigate the mechanisms of action of N-(2-methylphenyl)ethanesulfonamide and to identify its potential side effects.
Conclusion:
N-(2-methylphenyl)ethanesulfonamide is a sulfhydryl-containing compound that has been widely used in scientific research due to its ability to protect cells from oxidative damage and to detoxify harmful compounds. It has several advantages for lab experiments, but also has some limitations. There are several future directions for its use in scientific research, including the development of new therapies and the investigation of its mechanisms of action.

Synthesis Methods

The synthesis of N-(2-methylphenyl)ethanesulfonamide can be achieved by the reaction of 2-methylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

N-(2-methylphenyl)ethanesulfonamide has been extensively used in scientific research due to its ability to protect cells from oxidative damage and to detoxify harmful compounds. It has been used in studies related to cancer, neurodegenerative diseases, and liver diseases. It has also been used as a reducing agent in the synthesis of nanoparticles.

properties

CAS RN

57616-26-9

Product Name

N-(2-methylphenyl)ethanesulfonamide

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-(2-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3

InChI Key

CTMSXFKIGWNXAC-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=CC=C1C

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1C

Origin of Product

United States

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